molecular formula C9H10BrNO B291170 N-(3-bromophenyl)propanamide

N-(3-bromophenyl)propanamide

Cat. No.: B291170
M. Wt: 228.09 g/mol
InChI Key: KXAFJAVWDBLEAM-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone (-CO-NH-) attached to a 3-bromophenyl substituent.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-(3-bromophenyl)propanamide

InChI

InChI=1S/C9H10BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12)

InChI Key

KXAFJAVWDBLEAM-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)Br

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)Br

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Propanamide Chain : The three-carbon chain may confer flexibility, affecting solubility and biological interactions.

Estimated Properties :

  • Molecular weight: ~258–262 g/mol (based on analogs like N-(2-bromophenyl)-3-chloropropanamide, ).

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)Propanamide Derivatives

  • Example : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ().
  • Key Differences: Substituent: Chlorine (smaller, less polarizable) vs. Bromine’s bulkiness might alter binding affinity in biological systems.
  • Synthesis : Both compounds likely form via amine-acid chloride coupling ().

N-(3-Nitrophenyl)Propanamide Derivatives

  • Example : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide ().
  • Key Differences :
    • Substituent : Nitro group (strong electron-withdrawing) vs. bromine (moderate electron-withdrawing).
    • Applications : Nitro derivatives are precursors for polyimides (), while bromine’s role may favor medicinal chemistry (e.g., kinase inhibition).

Aliphatic Propanamides

  • Example : N-(3-Methylbutyl)propanamide ().
  • Key Differences :
    • Structure : Aliphatic vs. aromatic substituents.
    • Volatility and Bioactivity : Aliphatic analogs act as insect pheromones (), whereas aromatic bromophenyl derivatives are less volatile and more suited for solid-state applications.

Heterocyclic Propanamides

  • Example : 2-((5-(3-Bromophenyl)-4-methyltriazol-3-yl)thio)-N-(aryl)propanamides ().
  • Key Differences: Functional Groups: Triazole rings enhance nonlinear optical (NLO) properties (), while the bromophenyl group alone may lack such effects. Electronic Effects: Bromine’s electronegativity could synergize with heterocycles to modulate electronic transitions.

Data Table: Comparative Analysis

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Bromophenyl)propanamide 3-Bromophenyl ~258–262 (estimated) Halogen bonding, intermediate use
N-(3-Chlorophenethyl)propanamide 3-Chlorophenethyl ~300–320 (estimated) Anti-inflammatory derivatives
N-(3-Nitrophenyl)-...propanamide 3-Nitrophenyl Not provided Polyimide precursor
N-(3-Methylbutyl)propanamide 3-Methylbutyl ~157 (estimated) Insect pheromone
2-((5-(3-Bromophenyl)triazolyl)propanamide 3-Bromophenyl + triazole ~400–450 (estimated) Nonlinear optical materials

Research Findings and Implications

  • Synthetic Routes : Amide coupling (e.g., acid chlorides with amines) is a common method for bromophenyl analogs ().
  • Biological Potential: Bromine’s role in enhancing binding affinity (via halogen bonding) is noted in pharmaceutical hybrids (), though specific data for this compound are lacking.
  • Material Science : Triazole-containing bromophenyl propanamides exhibit promising NLO properties (), suggesting that further functionalization could expand applications in optoelectronics.

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